2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one
Description
This compound features a pyrimido[5,4-b]indole core substituted with a fluorine atom at position 8, a sulfanyl (-S-) linker at position 4, and a 4-(4-methoxyphenyl)piperazine moiety attached via an ethanone bridge. The fluorine atom likely enhances metabolic stability and bioavailability, while the sulfanyl group may influence redox properties or binding interactions .
Properties
IUPAC Name |
2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2S/c1-31-17-5-3-16(4-6-17)28-8-10-29(11-9-28)20(30)13-32-23-22-21(25-14-26-23)18-12-15(24)2-7-19(18)27-22/h2-7,12,14,27H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTIOXRHMPXJIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CSC3=NC=NC4=C3NC5=C4C=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. The starting materials often include 8-fluoro-5H-pyrimido[5,4-b]indole and 4-(4-methoxyphenyl)piperazine. The key steps in the synthesis may involve:
Thioether Formation: The reaction between 8-fluoro-5H-pyrimido[5,4-b]indole and a suitable thiol reagent under basic conditions to form the thioether linkage.
Amide Bond Formation: Coupling the thioether intermediate with 4-(4-methoxyphenyl)piperazine using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom on the pyrimidoindole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidoindole derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.
Materials Science: Its unique structure may be exploited in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorinated pyrimidoindole moiety could play a crucial role in binding interactions, while the methoxyphenyl piperazine part may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Piperazine Derivatives
Sulfur-Containing Linkers
Key Research Findings and Implications
Structural Activity Relationships: The 8-fluoro substituent in the target compound may confer resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., methoxy-substituted pyrimidoindoles in ). Sulfanyl vs. sulfonyl linkers: Sulfonyl-containing analogs (e.g., ) exhibit higher solubility but may lack the redox activity of sulfanyl groups, which could influence mechanisms like disulfide bond formation in target binding .
Physicochemical and Pharmacokinetic Profiles :
- The target compound’s solubility is estimated to be lower than sulfonyl derivatives (e.g., 17.9 µg/mL for a sulfonyl-piperazine analog vs. inferred <10 µg/mL for the sulfanyl analog).
- Piperazine-containing compounds generally show improved blood-brain barrier penetration compared to azepane or piperidine derivatives (e.g., ).
Synthetic Challenges :
- The pyrimidoindole core requires multi-step synthesis, as seen in pyrrolo-pyrimidine analogs (), but the sulfanyl linker simplifies functionalization compared to triazole or amide bonds in other derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
